molecular formula C18H27N3O B11362732 1-hexyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-hexyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11362732
M. Wt: 301.4 g/mol
InChI Key: CUYURJJFXLMJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-HEXYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1-HEXYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions involving morpholine and suitable leaving groups on the benzodiazole core.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-HEXYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the morpholine ring or the benzodiazole core.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-HEXYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-HEXYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzodiazole core can bind to active sites on proteins, inhibiting their function or modulating their activity. The hexyl chain may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1-HEXYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives, such as:

    2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the hexyl chain, which may affect its lipophilicity and biological activity.

    1-HEXYL-2-[(PIPERIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE: Contains a piperidine ring instead of a morpholine ring, which may alter its binding properties and pharmacological effects.

    1-HEXYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE: Contains a triazole ring instead of a benzodiazole ring, which may impact its chemical reactivity and applications.

The uniqueness of 1-HEXYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

4-[(1-hexylbenzimidazol-2-yl)methyl]morpholine

InChI

InChI=1S/C18H27N3O/c1-2-3-4-7-10-21-17-9-6-5-8-16(17)19-18(21)15-20-11-13-22-14-12-20/h5-6,8-9H,2-4,7,10-15H2,1H3

InChI Key

CUYURJJFXLMJAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1CN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.